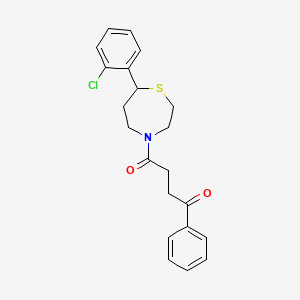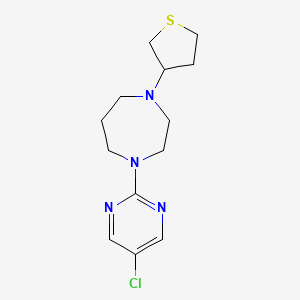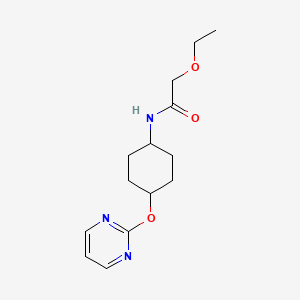![molecular formula C12H15BrN2O3 B2989782 [2-(Butylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate CAS No. 878908-86-2](/img/structure/B2989782.png)
[2-(Butylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves bromination reactions . For instance, the synthesis of 5-bromomethylpyridine-2,3-dicarboxylic acid methyl ester (CMPE) involves a bromination reaction with 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) as the raw material, N-bromosuccinimide (NBS) as the brominating reagent, and azobisisobutyronitrile (AIBN) as an initiator .Molecular Structure Analysis
While specific structural analysis for “[2-(Butylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate” is not available, a related compound, 2-amino 5-bromopyridinium L-tartrate, has been studied. Single crystal X-ray diffraction analysis reveals that it crystallized in an orthorhombic system with a noncentrosymmetric space group .Chemical Reactions Analysis
The bromination reaction of MPE, a similar compound, is a typical reaction initiated by free radicals . The activation energy of bromination of MPE was 37.02 kJ mol –1, and the apparent reaction heat was 2.23 kJ mol –1 (calculated in the moles of NBS) .Applications De Recherche Scientifique
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its structure allows for various chemical reactions, including substitutions and coupling reactions, which are fundamental in constructing complex organic molecules. For instance, it can undergo Suzuki coupling, a pivotal reaction used to create biaryl compounds .
Pharmaceutical Research
In pharmaceutical research, this compound’s bromopyridine moiety is particularly valuable. Bromopyridines are known to be key fragments in the synthesis of numerous drugs, especially those that target neurological disorders and cancers. The butylamino group could potentially be leveraged to increase lipophilicity, enhancing drug absorption .
Material Science
The bromopyridine component is also significant in material science. It can be used to synthesize novel materials with potential applications in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic cells. The electron-withdrawing nature of the bromine atom can be exploited to tune the electronic properties of these materials .
Catalysis
Catalysts containing pyridine rings are common in various chemical processes. The compound could be used to develop new catalysts or ligands for catalytic systems, potentially improving efficiency and selectivity in reactions like hydrogenation and carbon-carbon bond formation .
Fluorescent Probes
The structure of “[2-(Butylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate” suggests potential use in the development of fluorescent probes. These probes are crucial in bioimaging and diagnostics, providing insights into biological processes at the molecular level .
Agrochemical Development
Lastly, bromopyridines are often components of agrochemicals. This compound could be investigated for its efficacy in plant protection products, possibly leading to the development of new herbicides or insecticides that are more environmentally friendly and target-specific .
Safety and Hazards
Propriétés
IUPAC Name |
[2-(butylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O3/c1-2-3-4-15-11(16)8-18-12(17)9-5-10(13)7-14-6-9/h5-7H,2-4,8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHBXCUBENRNFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)COC(=O)C1=CC(=CN=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Butylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-Fluoro-4-(morpholin-4-yl)phenyl]methanamine](/img/structure/B2989702.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]acetamide](/img/structure/B2989703.png)
![4-(4-ethoxyphenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2989704.png)


![Tert-butyl 1-acetyl-3-amino-4-thia-1,2,8-triazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B2989709.png)

![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2989714.png)
![N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2989716.png)

![N-(2-fluorobenzyl)-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2989719.png)

![4-Methyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]thiadiazole-5-carboxamide](/img/structure/B2989721.png)
